molecular formula C7H10ClO3PS B6181870 4-(dimethylphosphoryl)thiophene-2-carboxylic acid hydrochloride CAS No. 2613384-26-0

4-(dimethylphosphoryl)thiophene-2-carboxylic acid hydrochloride

Cat. No. B6181870
CAS RN: 2613384-26-0
M. Wt: 240.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(dimethylphosphoryl)thiophene-2-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 2613384-26-0 . It has a molecular weight of 240.65 .


Synthesis Analysis

The synthesis of thiophene derivatives, such as “4-(dimethylphosphoryl)thiophene-2-carboxylic acid hydrochloride”, often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The InChI code for “4-(dimethylphosphoryl)thiophene-2-carboxylic acid hydrochloride” is 1S/C7H9O3PS.ClH/c1-11(2,10)5-3-6(7(8)9)12-4-5;/h3-4H,1-2H3,(H,8,9);1H .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a vital role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Mechanism of Action

While the specific mechanism of action for “4-(dimethylphosphoryl)thiophene-2-carboxylic acid hydrochloride” is not mentioned in the search results, it’s worth noting that molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

It is stored at room temperature .

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

While specific future directions for “4-(dimethylphosphoryl)thiophene-2-carboxylic acid hydrochloride” are not mentioned in the search results, thiophene-based analogs have been a focus of research due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(dimethylphosphoryl)thiophene-2-carboxylic acid hydrochloride involves the reaction of 2-thiophenecarboxylic acid with dimethylphosphoryl chloride followed by hydrolysis and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "2-thiophenecarboxylic acid", "dimethylphosphoryl chloride", "water", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-thiophenecarboxylic acid is reacted with dimethylphosphoryl chloride in the presence of a suitable solvent such as dichloromethane or chloroform.", "Step 2: The resulting product is then hydrolyzed using water and a base such as sodium hydroxide or potassium hydroxide to yield 4-(dimethylphosphoryl)thiophene-2-carboxylic acid.", "Step 3: The final step involves the reaction of 4-(dimethylphosphoryl)thiophene-2-carboxylic acid with hydrochloric acid to form the hydrochloride salt of the compound." ] }

CAS RN

2613384-26-0

Molecular Formula

C7H10ClO3PS

Molecular Weight

240.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.